6-fluoro-2-methyl-1H-indole

Catalog No.
S727403
CAS No.
40311-13-5
M.F
C9H8FN
M. Wt
149.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-2-methyl-1H-indole

CAS Number

40311-13-5

Product Name

6-fluoro-2-methyl-1H-indole

IUPAC Name

6-fluoro-2-methyl-1H-indole

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3

InChI Key

DQDVUUGKFGUZCF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=C(C=C2)F

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)F

Synthesis and Availability:

6-Fluoro-2-methyl-1H-indole is an organic compound belonging to the class of indoles. It is a relatively rare chemical and can be synthesized through various methods, including the Fisher indole synthesis and palladium-catalyzed reactions. Several commercial suppliers offer 6-fluoro-2-methyl-1H-indole, making it readily available for research purposes [, , ].

Potential Applications:

Research on 6-fluoro-2-methyl-1H-indole is ongoing, and its potential applications in various scientific fields are being explored. Here are some promising areas of investigation:

  • Medicinal Chemistry: Due to its structural similarity to certain biologically active molecules, 6-fluoro-2-methyl-1H-indole holds promise as a scaffold for the development of new drugs. Studies have explored its potential in the development of anticonvulsant, antitumor, and antifungal agents [, , ].
  • Material Science: The unique properties of 6-fluoro-2-methyl-1H-indole, such as its fluorescence and ability to form self-assembled structures, make it a potential candidate for the development of novel materials. Research is ongoing to explore its applications in organic electronics and sensor technology [].
  • Organic Chemistry: 6-fluoro-2-methyl-1H-indole serves as a valuable building block for the synthesis of more complex organic molecules. Its reactive fluorine and methyl groups allow for further functionalization, enabling the creation of diverse new compounds with potential applications in various fields.

Current Research and Challenges:

While research on 6-fluoro-2-methyl-1H-indole is promising, further studies are needed to fully understand its potential and overcome certain challenges. These challenges include:

  • Limited understanding of the mechanism of action: More research is needed to elucidate the specific mechanisms by which 6-fluoro-2-methyl-1H-indole derivatives exert their biological effects or function in materials.
  • Optimization of synthesis and modification: Developing efficient and cost-effective methods for synthesizing and modifying 6-fluoro-2-methyl-1H-indole is crucial for its wider application in research and development.
  • Safety and environmental considerations: As with any new compound, thorough investigation of the potential safety and environmental impact of 6-fluoro-2-methyl-1H-indole and its derivatives is essential.

6-Fluoro-2-methyl-1H-indole is an organic compound classified under the indole family, characterized by a fused benzene and pyrrole ring structure. Its molecular formula is C9H8FNC_9H_8FN, and it possesses a molecular weight of 149.17 g/mol. The compound features a fluorine atom at the sixth position and a methyl group at the second position of the indole ring, contributing to its unique chemical properties and potential biological activities .

  • Specific data on the toxicity of 6-Fluoro-2-methyl-1H-indole is limited. However, as a general precaution, it's advisable to handle all unknown compounds with care following standard laboratory safety protocols. This includes wearing gloves, eye protection, and working in a fume hood.
, including:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions to produce indole derivatives.
  • Palladium-Catalyzed Reactions: These reactions utilize palladium as a catalyst for coupling reactions that can introduce the fluorine atom into the indole structure .

A notable reaction pathway includes the conversion of 4-fluoro-2-nitrophenylacetone to 6-fluoro-2-methyl-1H-indole, yielding significant amounts under specific conditions such as elevated temperatures and controlled atmospheres .

Research indicates that 6-fluoro-2-methyl-1H-indole exhibits various biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . Additionally, studies suggest its application in medicinal chemistry due to its ability to interact with biological targets, including receptors involved in various signaling pathways .

The synthesis of 6-fluoro-2-methyl-1H-indole can be approached through several methods:

  • Fischer Indole Synthesis:
    • React phenylhydrazine with an appropriate carbonyl compound.
    • Heat under acidic conditions to facilitate cyclization.
  • Palladium-Catalyzed Coupling:
    • Utilize palladium catalysts to couple precursors that include fluorinated groups.
    • Optimize reaction conditions such as temperature and pressure for maximum yield.
  • Cyclization Reactions:
    • Employ cyclization techniques involving nitro compounds as precursors, followed by reduction steps to form the indole structure .

6-Fluoro-2-methyl-1H-indole has several applications in scientific research and industry:

  • Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Synthetic Chemistry: Acts as a reference compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Explored for potential applications in organic electronics and photonic devices due to its unique electronic properties .

Interaction studies involving 6-fluoro-2-methyl-1H-indole have focused on its binding affinities and inhibitory effects on specific enzymes. Research has demonstrated its role in modulating enzyme activity, particularly in drug metabolism pathways. Further investigations are ongoing to elucidate its interactions with various biological targets, which may lead to therapeutic applications .

Several compounds share structural similarities with 6-fluoro-2-methyl-1H-indole. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
5-FluoroindoleFluorine at position 50.95
7-FluoroindoleFluorine at position 70.92
6-Bromo-2-methylindoleBromine instead of fluorine at position 60.90
9-(3-Fluorophenyl)-9H-carbazoleAdditional phenyl group0.90
4-Fluoro-2-methylindoleFluorine at position 40.89

The uniqueness of 6-fluoro-2-methyl-1H-indole lies in its specific substitution pattern and potential biological activities that differentiate it from other indoles and substituted derivatives .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Fluoro-2-methylindole

Dates

Modify: 2023-08-15

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